molecular formula C18H30O3 B14621613 Cyclooctanecarboxylic anhydride CAS No. 58162-22-4

Cyclooctanecarboxylic anhydride

Cat. No.: B14621613
CAS No.: 58162-22-4
M. Wt: 294.4 g/mol
InChI Key: KRWXJFTYIDUSKW-UHFFFAOYSA-N
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Description

Cyclooctanecarboxylic anhydride is an organic compound belonging to the class of cyclic anhydrides. It is characterized by an eight-membered cycloalkane ring attached to a carboxylic anhydride functional group. This compound is of significant interest due to its unique structural properties and reactivity, making it valuable in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclooctanecarboxylic anhydride can be synthesized through several methods. One common approach involves the reaction of cyclooctanecarboxylic acid with acylating agents such as oxalyl chloride or trichloroisocyanuric acid in the presence of triphenylphosphine. The reaction typically occurs under mild conditions at room temperature, resulting in high yields of the anhydride .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts and optimized reaction conditions to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Cyclooctanecarboxylic anhydride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Amides, Esters, and Thioesters: Formed through nucleophilic acyl substitution.

    Cyclooctanecarboxylic Acid: Formed through hydrolysis.

Mechanism of Action

The mechanism of action of cyclooctanecarboxylic anhydride involves its reactivity as an acylating agent. The compound can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is facilitated by the strained eight-membered ring, which makes the anhydride group more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Uniqueness: Cyclooctanecarboxylic anhydride is unique due to its eight-membered ring structure, which imparts specific reactivity and stability characteristics.

Properties

CAS No.

58162-22-4

Molecular Formula

C18H30O3

Molecular Weight

294.4 g/mol

IUPAC Name

cyclooctanecarbonyl cyclooctanecarboxylate

InChI

InChI=1S/C18H30O3/c19-17(15-11-7-3-1-4-8-12-15)21-18(20)16-13-9-5-2-6-10-14-16/h15-16H,1-14H2

InChI Key

KRWXJFTYIDUSKW-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)C(=O)OC(=O)C2CCCCCCC2

Origin of Product

United States

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